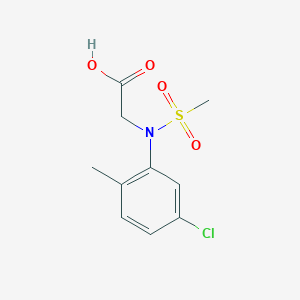

N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine

Description

N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine (CAS: 362715-18-2) is a synthetic glycine derivative with the molecular formula C₁₀H₁₂ClNO₄S and a molecular weight of 277.73 g/mol . The compound features a 5-chloro-2-methylphenyl group and a methylsulfonyl moiety attached to the glycine backbone.

Properties

IUPAC Name |

2-(5-chloro-2-methyl-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-7-3-4-8(11)5-9(7)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFDQAGVVPBQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methylaniline, methylsulfonyl chloride, and glycine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine may involve:

Large-scale reactors: To handle the bulk quantities of starting materials and reagents.

Optimized reaction conditions: Including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methyl-substituted phenyl ring.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base to facilitate the substitution reaction.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Methyl-substituted phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Research: It is used as a tool compound to study the effects of glycine derivatives on cellular processes and signaling pathways.

Industrial Applications: It is explored for its use as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted phenyl ring and the methylsulfonyl group contribute to its binding affinity and specificity. The glycine moiety may play a role in modulating the compound’s activity by interacting with amino acid transporters or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonylglycine Derivatives

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula.

Key Observations:

Replacement of methylsulfonyl with 4-methylphenylsulfonyl (as in ) increased molecular weight but retained SidA-binding activity, suggesting sulfonyl group modifications tolerate aromatic substitutions.

Chlorine and Methoxy Substitutions :

Comparison with Agricultural Glycine Derivatives

Glyphosate (N-(phosphonomethyl)glycine) and mesotrione (a triketone herbicide) share structural motifs with the target compound but differ in functional groups and applications:

| Compound | Key Structural Features | Applications | Key Differences |

|---|---|---|---|

| Glyphosate | Phosphonomethyl group | Broad-spectrum herbicide | Lacks sulfonyl/aryl groups; targets EPSP synthase |

| Mesotrione | Benzoylcyclohexanedione + methylsulfonyl | Maize herbicide | Nitro and cyclohexanedione moieties |

| Target Compound | Chlorophenyl + methylsulfonyl | Enzyme inhibition research | Specialized bioactivity; no agricultural use data |

The target compound’s methylsulfonyl and chlorophenyl groups distinguish it from agricultural analogs, suggesting niche biochemical rather than agrochemical applications .

Spectroscopic and Analytical Data

- 13C NMR : The target compound’s analogs (e.g., ) show characteristic peaks for sulfonyl (δ ~55–58 ppm) and carbonyl (δ ~170–171 ppm) groups, consistent with glycine derivatives.

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+ at 595.2467 for a related compound in ), aiding structural validation.

Biological Activity

N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine, also known as NCMS-Gly, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

NCMS-Gly has the molecular formula C₁₁H₁₄ClNO₄S, featuring a chloro-substituted aromatic ring and a methylsulfonyl group attached to a glycine backbone. The synthesis typically involves:

- Starting Materials : 5-chloro-2-methylphenylamine and glycine.

- Sulfonylation : The phenylamine is reacted with methylsulfonyl chloride in the presence of a base (e.g., triethylamine).

- Coupling Reaction : The sulfonamide intermediate is coupled with glycine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) .

Anti-inflammatory Effects

Research indicates that NCMS-Gly exhibits notable anti-inflammatory properties. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastrointestinal side effects due to non-selective COX inhibition; thus, NCMS-Gly's selective inhibition could present a safer alternative .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of NCMS-Gly have shown promise against various bacterial strains. Its structure suggests potential interactions with bacterial cell membranes or metabolic pathways, leading to growth inhibition .

The mechanism by which NCMS-Gly exerts its biological effects involves interaction with specific molecular targets within biological systems. It is hypothesized that the compound binds to COX enzymes or other relevant receptors, modulating their activity and influencing signaling pathways related to inflammation and microbial growth .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that NCMS-Gly significantly reduces pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent .

- Animal Models : In vivo studies using animal models of inflammation have shown that NCMS-Gly administration leads to reduced swelling and pain, suggesting effective therapeutic potential .

- Comparative Analysis : A comparative analysis with similar compounds (e.g., N-(4-chlorophenyl)-N-(methylsulfonyl)glycine) revealed that NCMS-Gly possesses enhanced selectivity for COX-2 inhibition while minimizing COX-1 related side effects .

Data Table: Biological Activity Comparison

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine | Anti-inflammatory | 10 | Selective COX-2 inhibitor |

| N-(4-chlorophenyl)-N-(methylsulfonyl)glycine | Anti-inflammatory | 15 | Less selective than NCMS-Gly |

| N-(2-chlorophenyl)-N-(methylsulfonyl)serine | Neuroprotective | 12 | Potential for neurodegenerative diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.